2,2-Dimethyl-3,6-dioxabicyclo[3.1.0]hexane
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Overview
Description
2,2-Dimethyl-3,6-dioxabicyclo[310]hexane is a bicyclic organic compound with the molecular formula C6H10O2 It is characterized by its unique structure, which includes two oxygen atoms incorporated into a six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-3,6-dioxabicyclo[3.1.0]hexane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,2-dimethyl-1,3-propanediol with formaldehyde in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired bicyclic compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-3,6-dioxabicyclo[3.1.0]hexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can lead to the formation of alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the oxygen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides (Cl-, Br-) and alkoxides (RO-) are employed under basic conditions.
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of diols or alcohols.
Substitution: Formation of substituted ethers or halides.
Scientific Research Applications
2,2-Dimethyl-3,6-dioxabicyclo[3.1.0]hexane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-3,6-dioxabicyclo[3.1.0]hexane involves its interaction with molecular targets through its reactive oxygen atoms. These interactions can lead to the formation of covalent bonds with nucleophilic sites on biomolecules, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3,6-Dioxabicyclo[3.1.0]hexane: Similar structure but lacks the dimethyl groups.
2,2-Dimethyl-1,3-dioxolane: A related compound with a five-membered ring.
1,3-Dioxane: Another bicyclic compound with different ring size and substitution pattern.
Uniqueness
2,2-Dimethyl-3,6-dioxabicyclo[3.1.0]hexane is unique due to its specific ring structure and the presence of two oxygen atoms, which confer distinct reactivity and properties. The dimethyl groups also influence its steric and electronic characteristics, making it a valuable compound in various chemical and industrial applications.
Properties
IUPAC Name |
2,2-dimethyl-3,6-dioxabicyclo[3.1.0]hexane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-6(2)5-4(8-5)3-7-6/h4-5H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUDLHUZYYGMZHL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2C(O2)CO1)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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